molecular formula C15H19NO3S B13730943 N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide CAS No. 2970-26-5

N-Butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide

Cat. No.: B13730943
CAS No.: 2970-26-5
M. Wt: 293.4 g/mol
InChI Key: UIOIASSGJKTELU-UHFFFAOYSA-N
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Description

N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide: is an organic compound with the molecular formula C15H19NO3S and a molecular weight of 293.38 g/mol . This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a butyl group, a hydroxyl group, a methyl group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and substitution processes .

Industrial Production Methods: Industrial production of n-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions ensures efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions: N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of n-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • N-butyl-8-hydroxy-5-methyl-1-naphthalenesulfonamide
  • N-butyl-8-hydroxy-5-methylnaphthalene-1-sulphonamide

Uniqueness: N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

CAS No.

2970-26-5

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-butyl-8-hydroxy-5-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-3-4-10-16-20(18,19)14-7-5-6-12-11(2)8-9-13(17)15(12)14/h5-9,16-17H,3-4,10H2,1-2H3

InChI Key

UIOIASSGJKTELU-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)C

Origin of Product

United States

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